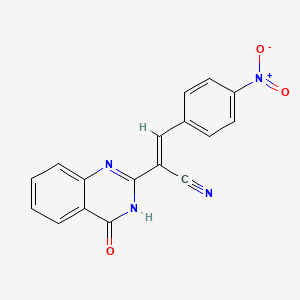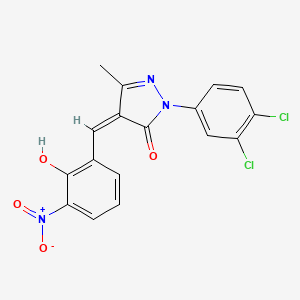
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime
Overview
Description
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime (MBT-2OMe) is a chemical compound that has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. MBT-2OMe is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action has been extensively investigated.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime is complex and involves different pathways depending on the application. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating different signaling pathways, including the p53 pathway and the JNK pathway. In antiviral research, this compound has been shown to inhibit the replication of different viruses, including HIV-1, by interfering with the viral entry process. In agriculture, this compound has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
Biochemical and Physiological Effects:
This compound has been shown to have different biochemical and physiological effects depending on the application. In medicine, this compound has been shown to induce cell cycle arrest, DNA damage, and oxidative stress in cancer cells. In antiviral research, this compound has been shown to inhibit the fusion of the viral envelope with the host cell membrane, leading to the inhibition of viral entry. In agriculture, this compound has been shown to inhibit the activity of different enzymes involved in the biosynthesis of plant hormones, leading to the inhibition of plant growth and development.
Advantages and Limitations for Lab Experiments
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis using different methods. Another advantage is its potential applications in different fields of research, including medicine, agriculture, and materials science. However, one of the limitations is its potential toxicity and side effects, which require careful evaluation and testing before use in humans or animals. Another limitation is its potential instability under certain conditions, which may affect its efficacy and reproducibility.
Future Directions
There are several future directions for the research on 5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime. One direction is the investigation of its potential applications in different fields of research, including medicine, agriculture, and materials science. Another direction is the optimization of its synthesis method and the evaluation of its stability and toxicity under different conditions. Additionally, the investigation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and limitations. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of new compounds with improved efficacy and specificity.
Scientific Research Applications
5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione 2-oxime has been extensively studied for its potential applications in different fields of research. In medicine, this compound has been shown to have anticancer, antiviral, and anti-inflammatory activities. In agriculture, this compound has been investigated for its potential use as a herbicide and insecticide. In materials science, this compound has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and materials synthesis.
properties
IUPAC Name |
(2E,5E)-2-hydroxyimino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)6-9-10(14)12-11(13-15)16-9/h2-6,15H,1H3,(H,12,13,14)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSLPVUIKGMDKG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\O)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(3-bromo-5-chloro-2-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B3728044.png)
![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(4-ethoxyphenyl)guanidine](/img/structure/B3728051.png)
![N-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-(4-phenoxyphenyl)guanidine](/img/structure/B3728056.png)
![methyl [2-({amino[(2-methoxyphenyl)imino]methyl}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3728061.png)
![5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3728066.png)
![4-({5-[2-(benzyloxy)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B3728072.png)
![4-{[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide](/img/structure/B3728080.png)

![5-{4-[(4-chlorophenyl)thio]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B3728096.png)
![methyl [2-ethoxy-4-({2-[(3-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B3728101.png)
![5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3728112.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1H-indol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3728145.png)